1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE
Overview
Description
1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE is a synthetic organic compound with the molecular formula C17H11BrClNO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE typically involves the reaction of 6-bromo-2-chloro-4-phenylquinoline with ethanone derivatives under controlled conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
- 1-(6-BROMO-2-METHYL-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE
- 1-(6-CHLORO-2-METHYL-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE
- 1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)METHANONE
Uniqueness: 1-(6-BROMO-2-CHLORO-4-PHENYLQUINOLIN-3-YL)ETHAN-1-ONE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-(6-bromo-2-chloro-4-phenylquinolin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10(21)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBYEKNWVJZDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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